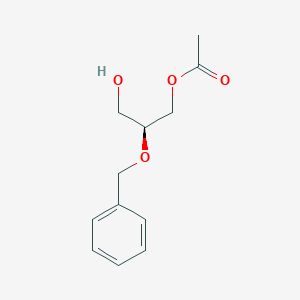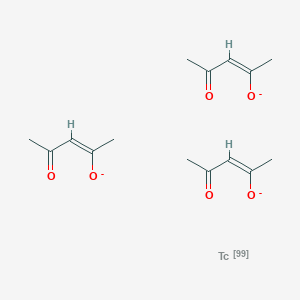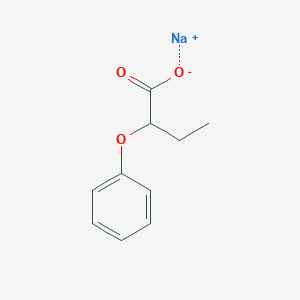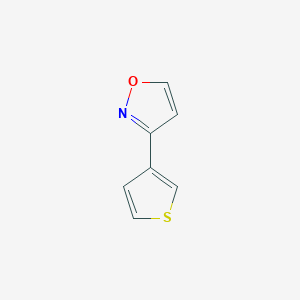
4-Amino-3-hydroxynaphthalene-1-carboxylic acid
Descripción general
Descripción
4-Amino-3-hydroxynaphthalene-1-carboxylic acid is a derivative of aniline consisting of a trifunctional monomer (bearing three functional groups –NH2, –OH and –SO3H). It also contains two fused benzene rings . It is used as a key starting material for the preparation of naphthalenesulfonic acid derivatives .
Synthesis Analysis
The synthesis of 4-Amino-3-hydroxynaphthalene-1-carboxylic acid involves a coupling reaction between acid chlorides and terminal alkynes in the presence of one equivalent of triethylamine under Sonogashira conditions. Subsequently, amines or amidinium salts are added to the intermediate alkynones to accomplish the synthesis of pyrimidines in excellent yields under mild conditions .Molecular Structure Analysis
The molecular formula of 4-Amino-3-hydroxynaphthalene-1-carboxylic acid is C10H9NO4S. The InChI Key is RXCMFQDTWCCLBL-UHFFFAOYSA-N. The SMILES string representation is NC1=C2C=CC=CC2=C (C=C1O)S (O) (=O)=O .Chemical Reactions Analysis
4-Amino-3-hydroxynaphthalene-1-carboxylic acid is used as a key starting material for the preparation of naphthalenesulfonic acid derivatives by reacting with palmitoyl chloride . This reaction shows the activity to inhibit DNA polymerase and ribonuclease H Activities of HIV-1 reverse transcriptase .Physical And Chemical Properties Analysis
Amino acids, including 4-Amino-3-hydroxynaphthalene-1-carboxylic acid, are colorless, crystalline solids. They have a high melting point greater than 200°C. These melting temperatures are more like those of inorganic salts than those of amines or organic acids and indicate that the structures of the amino acids in the solid state and in neutral solution are best represented as having both a negatively charged group and a positively charged group .Propiedades
IUPAC Name |
4-amino-3-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13/h1-5,13H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIYTBZJABAZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595970 | |
| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
CAS RN |
103907-14-8 | |
| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cucurbit[7]uril](/img/structure/B34203.png)








![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)


